1,3,6,8-Tetrabromocarbazole

Overview

Description

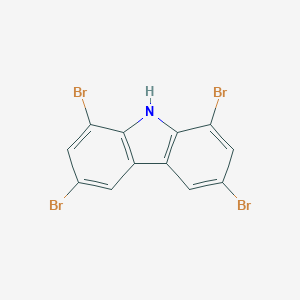

1,3,6,8-Tetrabromocarbazole is a halogenated derivative of carbazole, characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8 on the carbazole ring. This compound belongs to the class of polyhalogenated carbazoles, which are known for their persistence in the environment and potential dioxin-like toxicity .

Mechanism of Action

Target of Action

1,3,6,8-Tetrabromocarbazole (1,3,6,8-TBCZ) is a type of halogenated carbazole, a new class of persistent organic pollutants with dioxin-like toxicity . The primary targets of 1,3,6,8-TBCZ are certain bacteria, specifically a strain identified as Achromobacter sp . This strain was found to effectively degrade 1,3,6,8-TBCZ .

Mode of Action

The Achromobacter sp. strain interacts with 1,3,6,8-TBCZ through a degradation process . During this process, 1,3,6,8-TBCZ is broken down into intermediate metabolites identified as Tribromocarbazole, Dibromocarbazole, and Bromocarbazole .

Biochemical Pathways

The degradation of 1,3,6,8-TBCZ by the Achromobacter sp. strain involves three main pathways: hydroxylation, debromination, and C-N bond cleavage . These pathways lead to the formation of the intermediate metabolites mentioned above .

Pharmacokinetics

strain can degrade 1 mg/L of 1,3,6,8-TBCZ in 7 days at pH 7.0 and 30°C with an 80% degradation rate .

Result of Action

The degradation of 1,3,6,8-TBCZ by the Achromobacter sp. strain results in a significant reduction in the presence of this persistent organic pollutant . This suggests that the strain may contribute to the bioremediation of polyhalogenated carbazoles (PHCs) in contaminated environments .

Action Environment

The degradation of 1,3,6,8-TBCZ is influenced by several environmental factors. The process is most effective at a pH of 7.0 and a temperature of 30°C . Other factors such as the presence of other substances in the environment could also potentially influence the degradation process .

Biochemical Analysis

Biochemical Properties

1,3,6,8-Tetrabromocarbazole has been found to interact with various biomolecules. A strain of bacteria, Achromobacter sp., has been identified that can degrade this compound . The degradation process involves interactions with enzymes that result in the formation of intermediate metabolites such as Tribromocarbazole, Dibromocarbazole, and Bromocarbazole .

Cellular Effects

It has been identified as an emerging contaminant that exerts angiogenic effects . This suggests that it may influence cell signaling pathways and gene expression related to angiogenesis .

Molecular Mechanism

It is known to undergo degradation through three pathways: hydroxylation, debromination, and C-N bond cleavage . These processes involve interactions with various biomolecules and may result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade over time. Achromobacter sp. was able to degrade 1 mg/L of this compound in 7 days at pH 7.0 and 30°C with an 80% degradation rate .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. It has been shown to induce oxidative damage and apoptosis during the embryonic development of zebrafish .

Metabolic Pathways

This compound is involved in various metabolic pathways during its degradation. The intermediate metabolites produced during this process, such as Tribromocarbazole, Dibromocarbazole, and Bromocarbazole, suggest that it interacts with enzymes involved in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetrabromocarbazole can be synthesized through the bromination of carbazole. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. For instance, carbazole can be reacted with bromine in the presence of a solvent like acetic acid or chloroform, and a catalyst such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,3,6,8-Tetrabromocarbazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can remove bromine atoms, resulting in debrominated carbazole derivatives.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as zinc dust in acetic acid or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Various oxidized carbazole derivatives.

Reduction: Tribromocarbazole, dibromocarbazole, and monobromocarbazole.

Substitution: Substituted carbazole derivatives with different functional groups.

Scientific Research Applications

Environmental Science

TBCZ has been identified as an emerging contaminant in various environmental media. Its persistence and potential for bioaccumulation raise concerns regarding its ecological impact. Studies have shown that TBCZ can induce oxidative stress and apoptosis in aquatic organisms like zebrafish, highlighting its toxicological risks .

Key Findings:

- Induces oxidative damage during embryonic development of zebrafish.

- Promotes reactive oxygen species (ROS) production and lipid peroxidation .

Toxicology

Research indicates that TBCZ activates the nuclear factor kappa B (NF-κB) signaling pathway, which is linked to inflammation and apoptosis . This activation suggests that TBCZ could have implications for human health, particularly concerning liver function as observed in studies with HepG2 cells.

Case Study:

- Exposure to TBCZ resulted in increased levels of cleaved caspase-3 in HepG2 cells, indicating apoptosis .

Biochemistry

The compound has been studied for its interactions with biomolecules such as proteins. Its binding mechanisms are crucial for understanding its potential toxic effects on living organisms. For instance, TBCZ's interaction with human serum albumin has been investigated to assess its pharmacokinetic properties .

Material Science

TBCZ is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties due to high bromination make it a valuable precursor for synthesizing other halogenated compounds .

Comparison with Similar Compounds

1,3,6,8-Tetrabromocarbazole can be compared with other halogenated carbazoles:

3-Bromocarbazole: Less brominated and exhibits different binding and toxicological properties.

3,6-Dichlorocarbazole: Contains chlorine atoms instead of bromine, leading to different chemical reactivity and environmental behavior.

Dibromocarbazole: Intermediate in terms of bromination, with properties between monobromocarbazole and tetrabromocarbazole.

Uniqueness: this compound is unique due to its high degree of bromination, which imparts distinct chemical and toxicological properties. Its persistence in the environment and potential for bioaccumulation make it a compound of significant interest in environmental and toxicological studies .

Biological Activity

1,3,6,8-Tetrabromocarbazole (TBCZ) is a polyhalogenated compound that has garnered attention due to its emerging status as an environmental contaminant. Its biological activities, particularly in relation to human health and ecological impacts, are critical areas of research. This article reviews the current understanding of TBCZ's biological activity, focusing on its effects on cellular mechanisms, ecological interactions, and potential toxicity.

This compound has the molecular formula and a molecular weight of 482.79 g/mol. It is characterized by its brominated carbazole structure, which contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₅Br₄N |

| Molecular Weight | 482.79 g/mol |

| Log P (octanol-water) | 5.52 |

| Solubility | Low |

1. Angiogenic Effects

Recent studies have identified TBCZ as a compound that exerts angiogenic effects through the activation of the nuclear factor kappa B (NF-κB) signaling pathway. This activation leads to increased expression of genes associated with inflammation and cell survival. Specifically, TBCZ exposure resulted in elevated levels of phosphorylated proteins and enhanced luciferase activity driven by NF-κB response elements .

2. Apoptosis Induction

TBCZ has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells. The mechanism involves the upregulation of cleaved caspase-3 levels, indicating that TBCZ can trigger programmed cell death through NF-κB-mediated pathways . This finding suggests potential implications for cancer biology and therapeutic strategies targeting tumor growth.

3. Ecotoxicological Impact

In soil ecosystems, TBCZ exposure significantly alters microbial community structures. A study demonstrated that after 80 days of exposure to TBCZ at a concentration of 10 mg/kg, there was a notable decrease in both bacterial and fungal gene abundances related to carbon and nitrogen metabolism . These changes can disrupt essential ecological functions such as organic matter degradation and nutrient cycling.

Case Study 1: HepG2 Cell Line

A study investigating the effects of TBCZ on HepG2 cells revealed that exposure led to increased apoptosis markers. The findings highlighted the role of NF-κB signaling in mediating these effects:

- Experimental Design : HepG2 cells were treated with varying concentrations of TBCZ.

- Results : Increased cleaved caspase-3 levels were observed alongside elevated NF-κB activity.

- : TBCZ may contribute to liver cell apoptosis via NF-κB pathway activation .

Case Study 2: Soil Microbial Communities

Research assessing the ecological impact of TBCZ on soil microorganisms found significant shifts in community composition:

- Experimental Setup : Soil samples were treated with TBCZ over an 80-day period.

- Findings : Key genera associated with organic matter degradation showed decreased relative abundance.

- Implications : The disruption of microbial communities could lead to reduced soil fertility and altered ecosystem functions .

Properties

IUPAC Name |

1,3,6,8-tetrabromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHISDQCWYSMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293246 | |

| Record name | 1,3,6,8-tetrabromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55119-09-0 | |

| Record name | 55119-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6,8-tetrabromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetrabromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.